[1,4'-Bipiperidine]-1'-carbonyl chloride
CAS No.: 103816-19-9
Cat. No.: VC21207804
Molecular Formula: C11H19ClN2O
Molecular Weight: 230.73 g/mol
* For research use only. Not for human or veterinary use.
![[1,4'-Bipiperidine]-1'-carbonyl chloride - 103816-19-9](/images/no_structure.jpg)
Specification
CAS No. | 103816-19-9 |
---|---|
Molecular Formula | C11H19ClN2O |
Molecular Weight | 230.73 g/mol |
IUPAC Name | 4-piperidin-1-ylpiperidine-1-carbonyl chloride |
Standard InChI | InChI=1S/C11H19ClN2O/c12-11(15)14-8-4-10(5-9-14)13-6-2-1-3-7-13/h10H,1-9H2 |
Standard InChI Key | YDNSNQRKIINKPV-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)C2CCN(CC2)C(=O)Cl |
Canonical SMILES | C1CCN(CC1)C2CCN(CC2)C(=O)Cl |
Introduction
Chemical Properties and Structure
Physical Properties
[1,4'-Bipiperidine]-1'-carbonyl chloride presents as a white to off-white crystalline solid with specific physical characteristics that determine its handling requirements and synthetic applications . The compound has a defined melting point range of 60-64°C and a calculated boiling point of approximately 344.5°C at standard atmospheric pressure .
Table 1: Physical and Chemical Properties of [1,4'-Bipiperidine]-1'-carbonyl chloride
The compound's LogP value of approximately 2.17 indicates moderate lipophilicity, suggesting a balance between hydrophilic and hydrophobic properties that influences its solubility profile and synthetic utility . The relatively low polar surface area of 23.55 further characterizes its physicochemical behavior in various solvent systems and reaction environments.
Structural Characteristics
The molecular structure of [1,4'-Bipiperidine]-1'-carbonyl chloride consists of two interconnected piperidine rings, where one nitrogen atom bears a carbonyl chloride functional group . This structural arrangement is central to the compound's reactivity profile and applications in pharmaceutical synthesis.
The structure can be represented through various chemical notations:
Table 2: Structural Identifiers for [1,4'-Bipiperidine]-1'-carbonyl chloride
The carbonyl chloride group (acyl chloride) attached to one of the nitrogen atoms is particularly significant, as it imparts high reactivity toward nucleophiles, making this compound valuable in various synthetic transformations .
Synthesis and Preparation
The synthesis of [1,4'-Bipiperidine]-1'-carbonyl chloride typically involves the reaction of 1,4'-bipiperidine with phosgene (COCl2) under carefully controlled conditions . This represents a classical acylation reaction where the secondary amine of the bipiperidine structure undergoes nucleophilic addition to the carbonyl carbon of phosgene, followed by elimination to form the acyl chloride product.
For laboratory preparation, specific protocols have been established to ensure optimal yield and purity:
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The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent moisture-induced hydrolysis of the acyl chloride
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Temperature control is essential, typically maintaining the reaction mixture at low temperatures initially to control the exothermic nature of the reaction
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Gradual addition of the acylating agent (phosgene or a safer alternative like triphosgene) to the bipiperidine solution
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Careful purification procedures, often involving recrystallization or chromatographic techniques
For research applications, stock solutions of [1,4'-Bipiperidine]-1'-carbonyl chloride can be prepared according to the following guidelines:
Table 3: Stock Solution Preparation Guidelines
Chemical Reactivity
The reactivity of [1,4'-Bipiperidine]-1'-carbonyl chloride is predominantly determined by its acyl chloride functional group, which is highly susceptible to nucleophilic attack . This reactivity profile makes it particularly valuable in pharmaceutical synthesis, where selective acylation reactions are often required.
Key reaction pathways include:
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Nucleophilic acyl substitution with amines to form amide bonds, which is critical in the synthesis of peptide-like structures and pharmaceutical intermediates
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Reaction with alcohols to generate ester derivatives, which can be utilized in the preparation of prodrugs or modified active pharmaceutical ingredients
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Hydrolysis in aqueous environments to yield the corresponding carboxylic acid derivative and hydrochloric acid
The compound's bipiperidine backbone also contributes to its reactivity profile, particularly in terms of steric effects that can influence the accessibility of the acyl chloride group to certain nucleophiles, thereby providing a degree of selectivity in synthetic applications.
Applications in Pharmaceutical Research
Role in Irinotecan Synthesis
The primary application of [1,4'-Bipiperidine]-1'-carbonyl chloride lies in its role as a key intermediate in the synthesis of irinotecan, a topoisomerase inhibitor used in cancer chemotherapy, particularly for colorectal cancer . The compound contributes to the formation of the piperidine-containing portion of the irinotecan molecule, which is essential for its biological activity.
Irinotecan functions as a prodrug that requires metabolic activation to SN-38, its active form, which then inhibits topoisomerase I, an enzyme involved in DNA replication and transcription . The structural contribution of [1,4'-Bipiperidine]-1'-carbonyl chloride to irinotecan is therefore critical to the drug's mechanism of action and therapeutic efficacy.
Beyond its role in irinotecan synthesis, the compound has potential applications in the development of other pharmaceutical agents containing piperidine structures, which are prevalent in various drug classes including analgesics, antihistamines, and antipsychotics.
When preparing solutions of [1,4'-Bipiperidine]-1'-carbonyl chloride, it is advisable to:
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Select appropriate anhydrous solvents based on the intended application
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Store prepared solutions in separate containers to prevent degradation from repeated freezing and thawing cycles
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Ensure complete dissolution before use, possibly employing physical methods such as vortexing or sonication
For the hydrochloride salt form (CAS: 143254-82-4), similar storage conditions apply, though it generally exhibits enhanced stability compared to the free base form .
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